3-(4-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Description
Properties
Molecular Formula |
C12H11FN2O |
|---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C12H11FN2O/c13-9-3-1-8(2-4-9)12-10-7-16-6-5-11(10)14-15-12/h1-4H,5-7H2,(H,14,15) |
InChI Key |
FARNGILXCPWWFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1NN=C2C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-(4-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Cyclocondensation of Hydrazine Derivatives with Acetylenic Ketones
One classical approach to pyrazole formation involves the cyclocondensation of hydrazine derivatives with acetylenic ketones. This method, known for over a century, typically yields mixtures of regioisomers but can be optimized for selectivity.
- For example, phenylhydrazine reacts with diacetylene ketones in ethanol to give regioisomeric pyrazoles in ratios around 3:2.
- When hydrazine hydrate is used instead of phenylhydrazine, regioselectivity improves due to hydrogen bonding effects, favoring one isomer exclusively.
This method can be adapted to introduce the 4-fluorophenyl substituent by employing 4-fluorophenylhydrazine or 4-fluorophenyl-substituted acetylenic ketones as starting materials.
Organocatalyzed Tandem Michael Addition/Cyclization
A more modern and efficient method involves organocatalyzed asymmetric tandem Michael addition and cyclization reactions. This approach has been demonstrated to construct pyrano[2,3-c]pyrazole scaffolds with high stereocontrol and yields.
- The reaction typically involves 4-benzylidenepyrazol-5(4H)-ones and malononitrile under the catalysis of bifunctional squaramide or thiourea catalysts derived from chiral diamines.
- The process proceeds via Michael addition followed by cyclization to form the fused pyrano-pyrazole ring system.
- This method allows for the introduction of various aryl substituents at the 3-position, including the 4-fluorophenyl group, by using appropriately substituted benzylidene pyrazolones.
Reaction Conditions Example:
| Reagents | Conditions | Yield (%) | Enantioselectivity (ee %) |
|---|---|---|---|
| 4-(4-Fluorophenyl)benzylidenepyrazol-5-one + malononitrile | Methylene chloride, 20 °C, squaramide catalyst, 0.5-1 h | 85-90 | Up to 95 |
The products are purified by silica gel chromatography and characterized by NMR, HRMS, and chiral HPLC analysis.
Secondary Amine Catalyzed Asymmetric Michael/Wittig/Oxa-Michael Sequence
Enders and co-workers have reported the synthesis of tetrahydropyrano[2,3-c]pyrazoles with high enantioselectivities using a secondary amine catalyzed sequence involving Michael addition, Wittig reaction, and oxa-Michael cyclization.
- This method achieves high stereocontrol and can be adapted to include fluorinated aryl groups.
- The sequence is efficient and provides access to complex fused heterocycles under mild conditions.
While this exact sequence is reported for pyrano[2,3-c]pyrazoles, similar methodology can be extrapolated to the [4,3-c] isomer with appropriate substrate design.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation of Hydrazine & Acetylenic Ketones | Classical, simple reagents | Well-established, scalable | Regioisomer mixtures, moderate selectivity |
| Organocatalyzed Tandem Michael/Cyclization | High stereocontrol, mild conditions | High enantioselectivity, diverse substituent tolerance | Requires chiral catalysts, sometimes longer optimization |
| Secondary Amine Catalyzed Michael/Wittig/Oxa-Michael | Multistep tandem reaction | High enantioselectivity, complex scaffolds | More complex reaction setup |
Research Findings and Characterization Data
- The organocatalyzed methods produce pyrano[2,3-c]pyrazole derivatives with excellent yields (up to 90%) and enantiomeric excesses exceeding 90%, confirmed by chiral HPLC and X-ray crystallography.
- Absolute configurations have been assigned via crystallographic analysis of derivatives, confirming the stereochemical outcomes of the catalytic processes.
- NMR data (1H and 13C) consistently show characteristic signals for the pyrazole and pyran ring protons and carbons, with shifts influenced by the 4-fluorophenyl substituent.
- High-resolution mass spectrometry (HRMS) confirms the molecular formula and purity of the synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
While specific applications of "3-(4-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole" are not detailed in the provided search results, the available information does offer some context regarding the compound and related substances.
Chemical Information
this compound has the CAS number 2137634-36-5 and a molecular weight of 218.23 . The molecular formula is C12H11FN2O . Other data, such as density, boiling point, melting point, MSDS, and flash point, are not available .
Related Compounds and Applications
- 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxamide: This compound, with Compound ID S397-0854, has a molecular weight of 385.82 and the molecular formula C20 H17 Cl F N3 O2 .
- 3-(4-fluorophenyl)-N-[(4-oxo-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)methyl]-N-(thiophen-2-ylmethyl)propanamide: This compound has the molecular formula C22H22FN3O3S .
Synthesis Method
A synthesis method for 1,4,6,7-tetrahydropyran[4,3-c]pyrazole-3-carboxylic acid involves several steps :
- Reacting tetrahydropyranone and diethyl oxalate in tetrahydrofuran solvent at -70-80 ℃ in the presence of lithium bis(trimethylsilyl) amide to generate 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate .
- Dissolving the product in glacial acetic acid and reacting it with hydrazine hydrate .
- Dissolving the resulting product in ethanol and hydrolyzing with an aqueous solution of lithium hydroxide at 40-60 ℃ .
Further Research
To find detailed applications of "this compound", further research is needed, focusing on:
- Database searches: Utilizing chemical databases and scientific literature to identify studies specifically mentioning this compound and its applications.
- Patent literature: Exploring patent databases for any patents that utilize or reference this compound.
- Related compounds: Examining the applications of structurally similar compounds, which may provide insights into the potential uses of "this compound".
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Structural Features
Dihedral Angles and Conformational Analysis
The dihedral angle between the pyrazole ring and the fluorophenyl group in 3-(4-fluorophenyl) derivatives ranges from 4.64° to 10.53° , as determined by X-ray crystallography (Table 1). This near-planar conformation contrasts with thiazole- or triazole-containing analogs, where steric effects from bulkier substituents (e.g., 4-bromophenyl) increase dihedral angles up to ~10° .
Table 1: Dihedral Angles in Selected Pyrano[4,3-c]pyrazole Derivatives
Substituent Effects
- Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group enhances electron deficiency, improving binding to biological targets like kinases .
- Trifluoromethyl (CF₃): CF₃-substituted analogs (e.g., 3-(trifluoromethyl) derivatives) show higher lipophilicity (logP ~2.5 vs. ~2.0 for fluorophenyl), improving blood-brain barrier penetration .
Anticancer Activity
- Fluorophenyl Derivatives: Moderate activity (IC₅₀ = 20–50 μM) against breast cancer (MCF-7) and leukemia (K562) cell lines .
- Indolyl Analogs: Enhanced potency (IC₅₀ = 8–12 μM) due to indole’s DNA intercalation ability .
- Thiazole-Triazole Hybrids: Limited data, but preliminary studies suggest activity against bacterial pathogens (MIC = 16–32 μg/mL) .
Physicochemical Properties
Biological Activity
3-(4-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 218.23 g/mol
- CAS Number : 2936656-51-6
- Structure : The compound features a tetrahydropyrano-pyrazole structure with a fluorophenyl substituent, which may influence its biological interactions.
Biological Activity Overview
Recent research has highlighted the diverse biological activities associated with pyrazole derivatives, including anti-cancer and anti-inflammatory effects. The specific activity of this compound has been investigated in several studies.
Anticancer Activity
-
Cell Line Studies :
- The compound has shown significant cytotoxicity against various cancer cell lines. For instance, in studies involving MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer), it exhibited growth inhibition with GI values indicating effectiveness at micromolar concentrations .
- A comparative study found that derivatives of pyrazole compounds demonstrated IC values ranging from 0.01 µM to 42.30 µM against different cell lines .
- Mechanism of Action :
| Cell Line | IC (µM) | Activity |
|---|---|---|
| MCF7 | 0.01 | High potency |
| NCI-H460 | 0.03 | High potency |
| SF-268 | 31.5 | Moderate |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- In vitro studies have demonstrated that pyrazole derivatives can inhibit COX-2 activity with IC values ranging from 0.034 µM to 0.052 µM . This suggests that this compound may possess similar properties.
| Compound | IC (µM) | Activity Type |
|---|---|---|
| Pyrazole Derivative A | 0.034 | COX-2 Inhibition |
| Pyrazole Derivative B | 0.052 | COX-2 Inhibition |
Case Studies
Several case studies have been conducted to evaluate the pharmacological potential of this compound:
- Study on Antitumor Activity :
- Inflammation Model :
Q & A
Q. What are the established synthetic routes for 3-(4-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole?
The compound is typically synthesized via [4 + 2] cycloaddition reactions. A common method involves reacting pyrazolone derivatives with carbonyl compounds in the presence of trifluoroacetic acid (TFA) at 65°C . Microwave-assisted synthesis has also been employed to reduce reaction times (from hours to minutes) while improving yields (up to 85%) . Solvent selection (e.g., THF, DMF) and temperature optimization are critical for reproducibility.
Q. Which spectroscopic techniques are used to confirm structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is standard for confirming ring fusion and substituent positions. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives . High-performance liquid chromatography (HPLC) ensures purity (>95%) for pharmacological studies.
Q. What preliminary biological activities have been reported for this compound?
Screening studies indicate antitumor activity against human cancer cell lines (e.g., HGC-27 gastric cancer and PC-3 prostate cancer), with IC₅₀ values ranging from 12–25 µM . Anti-inflammatory effects are linked to inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via kinase modulation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic efficiency?
- Catalyst screening : TFA alternatives (e.g., Lewis acids) may reduce side reactions.
- Solvent-free or aqueous conditions : Green chemistry approaches improve sustainability .
- Microwave/ultrasound-assisted synthesis : Reduces energy input and reaction time by 70% .
- DoE (Design of Experiments) : Statistical optimization of temperature, solvent ratios, and catalyst loading maximizes yield .
Q. What mechanistic insights explain its antitumor activity?
The compound inhibits histone deacetylases (HDACs), leading to hyperacetylation of histones and non-histone proteins (e.g., p53), which induces apoptosis in cancer cells . Molecular docking studies suggest strong binding affinity (ΔG = −9.2 kcal/mol) to HDAC1’s catalytic pocket, driven by the 4-fluorophenyl group’s hydrophobic interactions .
Q. How do structural modifications influence structure-activity relationships (SAR)?
- 4-Fluorophenyl group : Enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .
- Pyrano-pyrazole fusion : The rigid bicyclic system improves target selectivity by reducing off-target binding .
- Substituent position : 3-Carboxylate derivatives show improved water solubility but reduced potency, highlighting a bioavailability-bioactivity trade-off .
Q. How can discrepancies in biological data across studies be resolved?
- Standardized assays : Use consistent cell lines (e.g., NCI-60 panel) and assay protocols (e.g., MTT vs. ATP luminescence).
- Pharmacokinetic profiling : Address bioavailability differences via in vitro ADMET (absorption, distribution, metabolism, excretion, toxicity) studies .
- Dose-response validation : Replicate results across independent labs to rule out batch-specific impurities .
Methodological and Analytical Considerations
Q. What eco-friendly synthesis strategies are applicable?
- Microwave-assisted synthesis : Achieves 85% yield in 15 minutes using water as a solvent .
- Biodegradable catalysts : Cellulose-supported catalysts reduce waste generation .
- Solvent-free mechanochemical grinding : Eliminates organic solvents while maintaining yields >80% .
Q. Which computational tools are used to predict binding interactions?
- Molecular docking (AutoDock Vina, Glide) : Models ligand-receptor interactions using the compound’s 3D structure .
- MD simulations (GROMACS) : Assesses binding stability over 100 ns trajectories .
- QSAR models : Predicts bioactivity based on electronic (HOMO/LUMO) and steric parameters (LogP, polar surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
